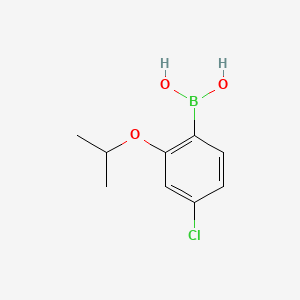

4-Chloro-2-isopropoxyphenylboronic acid

Description

Properties

IUPAC Name |

(4-chloro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGSWKJVDNWHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681707 | |

| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-04-0 | |

| Record name | B-[4-Chloro-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for 4-Chloro-2-isopropoxyphenylboronic acid, a potentially valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this exact molecule, this guide outlines a robust and well-established synthetic methodology based on analogous compounds.

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, 4-Chloro-2-isopropoxyphenylboronic acid, incorporates a synthetically versatile chlorine atom and an isopropoxy group, which can influence the electronic properties and steric environment of the molecule. These features make it an attractive intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Proposed Synthesis

A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate.[2] This approach is particularly suitable for directing the borylation to a specific position on the aromatic ring. The proposed synthesis of 4-Chloro-2-isopropoxyphenylboronic acid starts from the commercially available 1-chloro-3-isopropoxybenzene.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Proposed synthesis workflow for 4-Chloro-2-isopropoxyphenylboronic acid.

The following is a detailed, step-by-step experimental protocol for the proposed synthesis:

Materials:

-

1-Chloro-3-isopropoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-chloro-3-isopropoxybenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred vigorously for 30 minutes.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization Data (Predicted)

The following tables summarize the expected characterization data for 4-Chloro-2-isopropoxyphenylboronic acid based on the analysis of structurally similar compounds.

| Property | Predicted Value | Reference Compounds |

| Molecular Formula | C₉H₁₂BClO₃ | - |

| Molecular Weight | 214.45 g/mol | - |

| Appearance | White to off-white solid | [3] |

| Melting Point | 150-160 °C | [4] |

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference Spectra |

| ~7.6 | d | 1H | Ar-H | [5][6] |

| ~7.2 | dd | 1H | Ar-H | [5][6] |

| ~7.0 | d | 1H | Ar-H | [5][6] |

| ~4.6 | sept | 1H | -OCH(CH₃)₂ | - |

| ~1.3 | d | 6H | -OCH(CH₃)₂ | - |

| ~8.2 | s (broad) | 2H | -B(OH)₂ | [5][6] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment | Reference Spectra |

| ~158 | Ar-C-O | [7] |

| ~138 | Ar-C | [7] |

| ~135 | Ar-C-Cl | [7] |

| ~125 | Ar-C | [7] |

| ~118 | Ar-C | [7] |

| ~115 (broad) | Ar-C-B | [7] |

| ~72 | -OCH(CH₃)₂ | - |

| ~22 | -OCH(CH₃)₂ | - |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference Data |

| ~3300-3500 | Broad | O-H stretch (boronic acid) | [8][9] |

| ~2980 | Medium | C-H stretch (aliphatic) | [9] |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) | [9] |

| ~1350 | Strong | B-O stretch | [8] |

| ~1250 | Strong | C-O stretch (aryl ether) | [8] |

| ~1090 | Medium | C-Cl stretch | [9] |

Mass Spectrometry (MS)

| m/z (Mass-to-Charge Ratio) | Predicted Ion |

| 214.05 | [M]⁺ |

| 196.04 | [M - H₂O]⁺ |

| 172.04 | [M - C₃H₆]⁺ |

Logical Relationships in Characterization

The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

Caption: Logical workflow for structural confirmation using spectroscopic data.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 4-Chloro-2-isopropoxyphenylboronic acid. The outlined lithiation-borylation protocol is a reliable and high-yielding method for the preparation of such arylboronic acids. The predicted characterization data, based on analogous compounds, offers a solid benchmark for researchers to verify the successful synthesis of the target molecule. This compound holds promise as a versatile building block for the development of novel chemical entities in various fields of chemical research.

References

- 1. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR [m.chemicalbook.com]

- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Technical Guide: 4-Chloro-2-isopropoxyphenylboronic acid and Its Analogs

Disclaimer: Publicly available scientific data for 4-Chloro-2-isopropoxyphenylboronic acid is limited. This guide provides a comprehensive overview of its predicted properties and discusses the well-documented physical, chemical, and biological characteristics of closely related analogs, such as (4-Chloro-2-isopropoxy-3-methylphenyl)boronic acid and (4-Chloro-2-ethoxyphenyl)boronic acid. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Substituted phenylboronic acids are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their utility primarily stems from their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This capability has made them indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of chloro and isopropoxy substituents on the phenyl ring, as in the case of 4-Chloro-2-isopropoxyphenylboronic acid, is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity.

Physical and Chemical Properties

Table 1: General Properties of 4-Chloro-2-alkoxyphenylboronic Acid Analogs

| Property | (4-Chloro-2-isopropoxy-3-methylphenyl)boronic acid | (4-Chloro-2-ethoxyphenyl)boronic acid | 4-Chlorophenylboronic acid |

| CAS Number | Not available | 850568-80-8[3] | 1679-18-1[1] |

| Molecular Formula | C₁₀H₁₄BClO₃[4] | C₈H₁₀BClO₃[3] | C₆H₆BClO₂[1] |

| Appearance | - | - | White or off-white crystalline powder[5] |

Table 2: Physicochemical Data of 4-Chloro-2-alkoxyphenylboronic Acid Analogs

| Property | (4-Chloro-2-isopropoxy-3-methylphenyl)boronic acid | (4-Chloro-2-ethoxyphenyl)boronic acid | 4-Chlorophenylboronic acid |

| Molecular Weight ( g/mol ) | 228.48[4] | 200.43[3] | 156.37[1] |

| Melting Point (°C) | - | 154-158[3] | 218-219[1] |

| Boiling Point (°C) at 760 mmHg | - | 354.7[3] | 295.4 (Predicted)[5] |

| Density (g/cm³) | - | 1.27[3] | 1.193[1] |

| Flash Point (°C) | - | 168.3[3] | 132.4[1] |

| pKa | - | - | 8.39 (Predicted)[5] |

| Solubility | - | - | Soluble in DMSO, certain solubility in water, insoluble in ether solvents.[5] |

Experimental Protocols

The synthesis of substituted phenylboronic acids typically involves the reaction of a corresponding aryl halide or organolithium species with a borate ester, followed by hydrolysis.

General Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of 4-chloro-substituted phenylboronic acids involves the lithiation of a substituted chlorobenzene followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.[6]

Materials:

-

Substituted 1,4-dichlorobenzene or 1-bromo-4-chlorobenzene derivative

-

n-Butyllithium (n-BuLi) or other organolithium reagent

-

Triisopropyl borate or trimethyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the substituted aryl halide in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add n-butyllithium to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.

-

In a separate flask, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via cannula, while maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous HCl.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization.[7]

Caption: General workflow for the synthesis of substituted phenylboronic acids.

Applications in Drug Discovery and Development

Phenylboronic acids are crucial in drug discovery due to their versatile reactivity in forming stable covalent bonds with biological targets and their utility in constructing complex molecular scaffolds.[2]

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application, enabling the synthesis of biaryl structures which are common motifs in many drug molecules.[1] The chloro- and alkoxy-substituents can be used to modulate the electronic properties of the resulting biaryl system or to provide handles for further functionalization.

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor for serine proteases and other enzymes.

-

Bioconjugation and Sensors: These compounds are utilized in bioconjugation techniques and for the development of chemical sensors due to their ability to form stable complexes with diols, which are present in many biomolecules.[2]

Caption: Role of substituted phenylboronic acids in Suzuki-Miyaura coupling.

Reactivity and Stability

-

Reactivity: Phenylboronic acids are generally stable, crystalline solids.[5] Their reactivity in cross-coupling reactions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the isopropoxy group in 4-Chloro-2-isopropoxyphenylboronic acid would have a combined effect on the reactivity of the boronic acid.

-

Stability: Commercially available arylboronic acids can contain boroximes (anhydride trimers), which may be less reactive in certain applications. Recrystallization from water is often recommended to ensure the purity of the boronic acid.[7] They should be stored in a dry, dark place at room temperature.[5]

Safety and Handling

Based on the safety data for analogous compounds, 4-Chloro-2-alkoxyphenylboronic acids should be handled with care.

-

Hazards: These compounds are often classified as irritants and may cause skin, eye, and respiratory tract irritation. They can be harmful if swallowed or inhaled.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Spectral Data Interpretation

While specific spectra for 4-Chloro-2-isopropoxyphenylboronic acid are not available, a predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the isopropoxy group, and the boronic acid protons.

-

Aromatic Protons (Ar-H): Signals would be expected in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns determined by the substitution on the phenyl ring.

-

Isopropoxy Group (-OCH(CH₃)₂): A septet for the methine proton and a doublet for the two methyl groups would be anticipated.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, which may be exchangeable with D₂O.

Conclusion

4-Chloro-2-isopropoxyphenylboronic acid, as a member of the substituted phenylboronic acid family, holds significant potential as a versatile building block in organic synthesis, particularly for applications in drug discovery and materials science. While direct experimental data for this specific compound is scarce, the properties and reactivity of its close analogs provide a solid foundation for its anticipated chemical behavior. Researchers interested in utilizing this compound should consider the general synthetic and purification protocols outlined for related boronic acids and adhere to the recommended safety precautions. The continued exploration of novel substituted boronic acids is expected to further expand the toolkit available to medicinal and synthetic chemists.

References

- 1. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. (4-Chloro-2-isopropoxy-3-methylphenyl)boronic acid | C10H14BClO3 | CID 177684042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

CAS number for 4-Chloro-2-isopropoxyphenylboronic acid

An in-depth technical guide on 4-Chloro-2-isopropoxyphenylboronic acid and its analogs for researchers, scientists, and drug development professionals.

Introduction

A specific CAS (Chemical Abstracts Service) number for 4-Chloro-2-isopropoxyphenylboronic acid could not be definitively identified in a comprehensive search of publicly available chemical databases. This may suggest that the compound is novel, not widely commercially available, or indexed under a different nomenclature. However, this guide will focus on a closely related and well-documented analog, 4-Chloro-2-methoxyphenylboronic acid (CAS No. 762287-57-0) , as a representative member of this chemical class.[1] This compound shares key structural features and functionalities, making it a relevant case study for understanding the synthesis, properties, and applications of substituted phenylboronic acids in research and drug discovery.

Substituted phenylboronic acids are versatile reagents in organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] These reactions are fundamental in the synthesis of biaryl and poly-aryl structures, which are common motifs in many pharmaceutical agents.[4][5] The presence of a chloro-substituent and an alkoxy group on the phenyl ring, as seen in 4-Chloro-2-methoxyphenylboronic acid, provides specific steric and electronic properties that can be exploited for targeted synthesis.[2]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 4-Chloro-2-methoxyphenylboronic acid. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 762287-57-0 | [1] |

| Molecular Formula | C₇H₈BClO₃ | [1] |

| Molecular Weight | 186.4 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [1] |

| Melting Point | 145-150 °C |

Experimental Protocols: Synthesis and Application

A common application of 4-Chloro-2-methoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. Below is a representative experimental protocol for such a reaction.

Objective: To synthesize 2-(4-chloro-2-methoxyphenyl)pyridine via a Suzuki-Miyaura coupling reaction.

Materials:

-

4-Chloro-2-methoxyphenylboronic acid (1.0 equiv)

-

2-Bromopyridine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-2-methoxyphenylboronic acid, 2-bromopyridine, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Stir the reaction mixture at 80-90 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(4-chloro-2-methoxyphenyl)pyridine.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing Chemical Processes

The following diagrams illustrate the logical flow of a Suzuki-Miyaura coupling reaction and a general workflow for drug discovery utilizing boronic acids.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for drug discovery using boronic acids.

Conclusion

While the specific compound 4-Chloro-2-isopropoxyphenylboronic acid is not readily documented, the study of its close analog, 4-Chloro-2-methoxyphenylboronic acid, provides valuable insights for researchers in organic synthesis and medicinal chemistry. The methodologies and applications discussed herein are broadly applicable to this class of reagents. The continued exploration of novel boronic acids is a promising avenue for the discovery of new therapeutic agents.[6][7] The unique electronic and steric properties imparted by the substituents on the phenyl ring make these compounds powerful tools in the design and synthesis of complex organic molecules.

References

- 1. scbt.com [scbt.com]

- 2. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. mdpi.com [mdpi.com]

Solubility of 4-Chloro-2-isopropoxyphenylboronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-isopropoxyphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for researchers to determine its solubility. This guide details established experimental protocols and discusses the general solubility trends of structurally related boronic acids. Furthermore, it includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction to 4-Chloro-2-isopropoxyphenylboronic Acid

4-Chloro-2-isopropoxyphenylboronic acid is a substituted phenylboronic acid of significant interest in organic synthesis, particularly as a building block in medicinal chemistry and materials science. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The substituents on the phenyl ring—a chloro group and an isopropoxy group—influence the molecule's polarity, steric hindrance, and electronic properties, which in turn affect its reactivity and physicochemical properties, including solubility.

A thorough understanding of the solubility of 4-Chloro-2-isopropoxyphenylboronic acid in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Expected Solubility Trends

It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium can be influenced by the solvent and may affect solubility measurements.[3]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like 4-Chloro-2-isopropoxyphenylboronic acid. Two common and reliable techniques are the dynamic (polythermal) method and the thermodynamic (shake-flask) method.

The dynamic method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][5] This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[4][5]

Materials and Equipment:

-

4-Chloro-2-isopropoxyphenylboronic acid

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, tetrahydrofuran)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 4-Chloro-2-isopropoxyphenylboronic acid and the chosen organic solvent into the jacketed glass vessel.[5]

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[5]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored.[2][5]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[5]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[5]

The shake-flask method is a widely used technique for determining thermodynamic solubility at a constant temperature.[6]

Materials and Equipment:

-

4-Chloro-2-isopropoxyphenylboronic acid

-

A series of vials with screw caps

-

Selected organic solvents

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid 4-Chloro-2-isopropoxyphenylboronic acid to a series of vials, each containing a known volume of a different organic solvent. It is crucial that excess solid remains at the end of the equilibration period.[6]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid.

-

Concentration Analysis: Analyze the concentration of the solute in the filtrate using a suitable analytical method.

-

Data Reporting: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

As specific quantitative solubility data for 4-Chloro-2-isopropoxyphenylboronic acid is not available, a table of expected qualitative solubility is presented below based on the general behavior of substituted phenylboronic acids. Researchers are encouraged to use the experimental protocols outlined above to generate quantitative data for their specific applications.

| Solvent Class | Solvent Example | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol | High |

| Ethers | Tetrahydrofuran | High |

| Ketones | Acetone | High |

| Esters | Ethyl Acetate | Moderate to High |

| Halogenated | Dichloromethane | Moderate |

| Aromatic | Toluene | Low to Moderate |

| Hydrocarbons | Hexane | Low |

Visualizations

To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and a key synthetic application of 4-Chloro-2-isopropoxyphenylboronic acid.

Caption: Experimental workflow for the dynamic method of solubility determination.

Caption: A simplified schematic of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While specific quantitative solubility data for 4-Chloro-2-isopropoxyphenylboronic acid is not extensively published, a strong predictive framework can be established based on the behavior of analogous boronic acids. This guide provides the foundational knowledge and detailed experimental procedures necessary for researchers to determine the precise solubility of 4-Chloro-2-isopropoxyphenylboronic acid in various organic solvents. Such data is critical for optimizing its use in organic synthesis and for the development of new chemical entities in the pharmaceutical and materials science industries.

References

Technical Guide: Spectroscopic Analysis of 4-Chloro-2-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Chloro-2-isopropoxyphenylboronic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and comparison with similar molecules. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for 4-Chloro-2-isopropoxyphenylboronic acid. These predictions are based on standard chemical shift values, fragmentation patterns, and isotopic distributions.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H (ortho to B(OH)₂) |

| ~7.3-7.5 | dd | 1H | Ar-H (ortho to Cl) |

| ~6.9-7.1 | d | 1H | Ar-H (ortho to O-iPr) |

| ~4.5-4.7 | sept | 1H | O-CH (CH₃)₂ |

| ~1.3-1.5 | d | 6H | O-CH(CH₃ )₂ |

| ~5.0-6.0 | br s | 2H | B(OH )₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C -O-iPr |

| ~135-140 | C -Cl |

| ~130-135 | Ar-C H |

| ~120-125 | Ar-C H |

| ~115-120 | Ar-C H |

| ~110-115 | C -B(OH)₂ |

| ~70-75 | O-C H(CH₃)₂ |

| ~20-25 | O-CH(C H₃)₂ |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Predicted Ion | Notes |

| 214.05 | [M+H]⁺ | Calculated for C₉H₁₃B³⁵ClO₃⁺ |

| 216.05 | [M+H]⁺ | Isotopic peak for C₉H₁₃B³⁷ClO₃⁺, approximately 32% of the intensity of the M peak. |

| 197.05 | [M-OH]⁺ | Loss of a hydroxyl group. |

| 172.06 | [M-C₃H₆]⁺ | Loss of propene from the isopropoxy group. |

| 155.03 | [M-C₃H₆-OH]⁺ | Subsequent loss of a hydroxyl group. |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for boronic acid compounds like 4-Chloro-2-isopropoxyphenylboronic acid.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Chloro-2-isopropoxyphenylboronic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent may be critical, as boronic acids can form boroxines (anhydrides) which can complicate spectra; using a coordinating solvent like DMSO-d₆ or Methanol-d₄ can often provide cleaner spectra.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to the specific solvent and sample.

-

Set the acquisition parameters for ¹H NMR:

-

Pulse sequence: Standard single pulse (zg30 or similar).

-

Spectral width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

Set the acquisition parameters for ¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, as ¹³C is less sensitive.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of 4-Chloro-2-isopropoxyphenylboronic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL, in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ESI).

-

-

Instrument Setup (LC-MS):

-

Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass analysis).

-

Set up an appropriate HPLC method for separation (if required) or use direct infusion. For direct infusion, the sample solution is introduced directly into the mass spectrometer's ion source via a syringe pump.

-

Set the mass spectrometer parameters for ESI:

-

Ionization mode: Positive or negative, depending on the analyte. Boronic acids can often be observed in both modes.

-

Capillary voltage: Typically 3-5 kV.

-

Nebulizing gas pressure: Set according to manufacturer recommendations.

-

Drying gas flow and temperature: Optimized to ensure efficient desolvation.

-

Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum. For high-resolution instruments, ensure the mass accuracy is within an acceptable range (typically <5 ppm) by using an internal or external calibrant.

-

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

-

Examine the isotopic pattern, which is characteristic for chlorine-containing compounds (³⁵Cl/³⁷Cl ratio of approximately 3:1).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the predicted fragmentation of 4-Chloro-2-isopropoxyphenylboronic acid.

Caption: Workflow for the spectroscopic analysis of 4-Chloro-2-isopropoxyphenylboronic acid.

Caption: Predicted fragmentation pathway in mass spectrometry.

safety, handling, and storage of 4-Chloro-2-isopropoxyphenylboronic acid

An In-depth Technical Guide on the Safety, Handling, and Storage of 4-Chloro-2-isopropoxyphenylboronic Acid

Introduction

4-Chloro-2-isopropoxyphenylboronic acid is a specialized organic compound used in scientific research, particularly as a building block in organic synthesis. Its utility in forming carbon-carbon bonds, most notably in Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent for drug development professionals and researchers. This guide provides comprehensive information on its safe handling, storage, and disposal.

Hazard Identification and Classification

Table 1: GHS Hazard Classification Summary for Similar Phenylboronic Acids

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][5][6][7] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][5] |

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of 4-Chloro-2-isopropoxyphenylboronic acid requires strict adherence to laboratory safety protocols and the use of appropriate personal protective equipment to prevent exposure.[8]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2][5][8] For procedures that may generate dust, a fume hood is recommended.[8]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Purpose |

| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields (European standard - EN 166).[5] | To protect eyes from dust particles and splashes, preventing serious eye irritation. |

| Hand Protection | Nitrile gloves or other appropriate protective gloves.[5] | To prevent skin contact and irritation.[6] |

| Body Protection | Laboratory coat or long-sleeved clothing.[5] | To protect skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator. | To be used when handling large quantities or when dust formation is likely to exceed exposure limits.[5] |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][9] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[5][6][9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6][9] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][9] |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of 4-Chloro-2-isopropoxyphenylboronic acid.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5][6] Some boronic acids benefit from refrigerated storage to maintain quality.[8] The compound may be light-sensitive, so storing it in a dark place is recommended.[1][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][9]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen chloride.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative. This protocol should be adapted and optimized for specific substrates and reaction scales. The Suzuki coupling reaction is a well-established method for synthesizing biphenyl compounds.[10]

Materials

-

4-Chloro-2-isopropoxyphenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile/water mixture)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 4-Chloro-2-isopropoxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.

Visualizations

Safe Handling and Storage Workflow

Caption: Workflow for Safe Handling and Storage.

Hazard Mitigation Strategy

Caption: Hazard and Mitigation Relationship.

References

- 1. aaronchem.com [aaronchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. staging.keyorganics.net [staging.keyorganics.net]

- 4. staging.keyorganics.net [staging.keyorganics.net]

- 5. fishersci.es [fishersci.es]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-isopropoxyphenylboronic Acid: Synthesis, Commercial Availability of Precursors, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-isopropoxyphenylboronic acid, a potentially valuable building block in medicinal chemistry and materials science. Due to its limited commercial availability, this document focuses on a proposed synthetic pathway, identification of commercial suppliers for key precursors, and detailed, adaptable experimental protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

Direct commercial suppliers for 4-Chloro-2-isopropoxyphenylboronic acid are not readily identifiable, suggesting it is a novel or niche compound. However, the key precursors and reagents required for its synthesis are commercially available.

Table 1: Commercial Availability of Key Precursors and Reagents

| Compound | Supplier(s) | Typical Purity | Available Quantities |

| 1-Chloro-3-isopropoxybenzene | ChemicalBook | 98% (HPLC) | 50g, 100g, 500g, 1kg |

| AOBChem | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | |

| Bis(pinacolato)diboron | Apollo Scientific | >98% | 25g, 100g, 500g, 1kg, 5kg |

| Simson Pharma | High Purity | Inquire for details | |

| Spectrum Chemical | - | 25g | |

| Tokyo Chemical Industry (TCI) | >98.0% | 5g, 25g, 100g, 500g | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Yurui Chemical | High Purity | Inquire for details |

| Apollo Scientific | >98% | 1g, 5g, 25g | |

| Sigma-Aldrich | - | Inquire for details | |

| Echemi | 99% | Inquire for details |

Proposed Synthetic Pathway

A plausible and efficient route to 4-Chloro-2-isopropoxyphenylboronic acid is proposed, commencing from the commercially available precursor, 1-chloro-3-isopropoxybenzene. The synthesis involves a Miyaura borylation reaction.

Initial Reactivity Screening of 4-Chloro-2-isopropoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected initial reactivity of 4-chloro-2-isopropoxyphenylboronic acid, a versatile building block in modern organic synthesis. Due to its structural motifs—a chlorinated aromatic ring, an isopropoxy group, and a boronic acid moiety—this compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. This document outlines its anticipated reactivity in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, provides detailed experimental protocols for these reactions, and discusses the general stability and handling of arylboronic acids. The guide is intended to serve as a foundational resource for researchers utilizing this compound in the synthesis of complex organic molecules, particularly in the context of pharmaceutical and materials science research.

Introduction to 4-Chloro-2-isopropoxyphenylboronic Acid

4-Chloro-2-isopropoxyphenylboronic acid is a trifunctional organic compound featuring a boronic acid group, a chloro substituent, and an isopropoxy ether on a phenyl ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of highly substituted biaryl compounds and other complex architectures. The boronic acid functionality serves as a key handle for palladium-catalyzed cross-coupling reactions, while the chloro and isopropoxy groups can be used to modulate the electronic properties and steric hindrance of the molecule, as well as providing sites for further functionalization.

General Properties:

| Property | Value |

| Molecular Formula | C₉H₁₂BClO₃ |

| Molecular Weight | 214.45 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. |

Predicted Reactivity Profile

The reactivity of 4-chloro-2-isopropoxyphenylboronic acid is primarily dictated by the boronic acid group, which readily participates in transmetalation with palladium catalysts. The electronic nature of the aromatic ring, influenced by the electron-withdrawing chloro group and the electron-donating isopropoxy group, will affect the rate and efficiency of these coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] It is anticipated that 4-chloro-2-isopropoxyphenylboronic acid will be an excellent substrate for this reaction, allowing for the synthesis of a wide array of biaryl compounds.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] While this reaction typically involves an aryl halide as the electrophile, variations where the boronic acid acts as the aryl source have been developed, often referred to as Chan-Lam or Chan-Evans-Lam coupling when copper is used, or related palladium-catalyzed processes. For the purpose of this screening guide, we will focus on the more conventional use of 4-chloro-2-isopropoxyphenylboronic acid in Suzuki-type reactions. However, it is important for the researcher to be aware of its potential in C-N bond forming reactions as well.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the aryl amine product.[2]

Experimental Protocols

The following protocols are representative starting points for the reactivity screening of 4-chloro-2-isopropoxyphenylboronic acid. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates.

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of 4-chloro-2-isopropoxyphenylboronic acid with an aryl halide.

Materials:

-

4-Chloro-2-isopropoxyphenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

To an oven-dried reaction vessel, add 4-chloro-2-isopropoxyphenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 1-10 mol%).

-

Add the base (2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation Table for Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

General Considerations for Buchwald-Hartwig Amination

As previously mentioned, the direct use of boronic acids as the arylating agent in C-N bond formation is less common than the traditional Buchwald-Hartwig reaction with aryl halides. However, should a researcher wish to explore this reactivity, a protocol similar to the Suzuki-Miyaura coupling could be employed, substituting the aryl halide with an amine and potentially using a copper co-catalyst in a Chan-Lam type reaction.

For a standard Buchwald-Hartwig amination to synthesize an arylamine, one would use an aryl halide as the starting material and an amine as the nucleophile.

Stability and Handling of Arylboronic Acids

Arylboronic acids are generally stable solids that can be handled in air.[3] However, they can be prone to certain side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[4] This is often more prevalent with electron-rich or sterically hindered arylboronic acids.

Key Considerations:

-

Storage: Store in a cool, dry place, tightly sealed to protect from moisture.

-

Anhydrides (Boroxines): Boronic acids can reversibly form cyclic anhydrides called boroxines upon dehydration. This can affect the stoichiometry of the reaction, and it is sometimes advisable to use freshly opened or purified boronic acids.

-

Purification: While many arylboronic acids are used as received, they can be purified by recrystallization if necessary.

Logical Workflow for Reactivity Screening

The following diagram illustrates a logical workflow for the initial reactivity screening of 4-chloro-2-isopropoxyphenylboronic acid.

Conclusion

4-Chloro-2-isopropoxyphenylboronic acid is poised to be a highly useful and versatile building block in organic synthesis. Its reactivity is expected to be robust in Suzuki-Miyaura couplings, providing access to a wide range of substituted biaryl compounds. The experimental protocols and workflows provided in this guide offer a solid starting point for researchers to explore and harness the synthetic potential of this valuable compound. As with any new substrate, careful optimization of reaction conditions will be key to achieving high yields and purity in the desired transformations.

References

Navigating the Synthesis of 4-Chloro-2-isopropoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The most logical and widely employed method for the synthesis of arylboronic acids is the reaction of an organometallic intermediate, typically an organolithium or Grignard reagent, with a trialkyl borate followed by acidic hydrolysis. Based on the synthesis of similar compounds such as 4-chloro-2-fluorophenylboronic acid and other substituted phenylboronic acids, a two-step procedure is proposed for the synthesis of 4-Chloro-2-isopropoxyphenylboronic acid.

The proposed reaction scheme initiates with the preparation of a suitable aryl halide precursor, 1-bromo-4-chloro-2-isopropoxybenzene. This precursor can then undergo a halogen-metal exchange with an organolithium reagent, such as n-butyllithium, at low temperatures to form a highly reactive aryllithium species. This intermediate is subsequently quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Finally, acidic workup hydrolyzes the boronate ester to yield the desired 4-Chloro-2-isopropoxyphenylboronic acid.

Caption: Proposed synthetic pathway for 4-Chloro-2-isopropoxyphenylboronic acid.

Detailed Experimental Protocol

The following protocol is a detailed adaptation from the synthesis of 4-chloro-2-fluorophenylboronic acid and should be considered a strong starting point for the synthesis of 4-Chloro-2-isopropoxyphenylboronic acid.[1]

Materials:

-

1-Bromo-4-chloro-2-isopropoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate or Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hexanes

-

Chloroform

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-4-chloro-2-isopropoxybenzene (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and hexanes, to yield the pure 4-Chloro-2-isopropoxyphenylboronic acid.[1]

Caption: Experimental workflow for the synthesis of 4-Chloro-2-isopropoxyphenylboronic acid.

Quantitative Data from Analogous Syntheses

To provide an expectation of the synthetic outcome, the following table summarizes the quantitative data from the synthesis of structurally similar phenylboronic acids.

| Compound | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 4-Chlorophenylboronic acid | 4-Bromochlorobenzene | Mg, B(OMe)3 | THF | 79% | ≥99% | [2] |

| 4-Chloro-2-fluorophenylboronic acid | 1-Bromo-4-chloro-2-fluorobenzene | n-BuLi, B(OMe)3 | THF | 81% | N/A | [1] |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 2-Chloro-6-fluoroanisole | n-BuLi, B(OMe)3 | N/A | >90% | N/A | [3] |

N/A: Not available in the provided search results.

Conclusion

The synthesis of 4-Chloro-2-isopropoxyphenylboronic acid, while not explicitly detailed in the current literature, can be confidently approached using the well-established methodology of lithium-halogen exchange followed by borylation. The provided experimental protocol, based on the successful synthesis of analogous compounds, offers a robust starting point for researchers. The expected yields are high, and standard purification techniques should provide material of sufficient purity for subsequent applications in drug discovery and materials science. As with all chemical syntheses, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve the desired outcome.

References

Methodological & Application

Application Notes and Protocol for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-isopropoxyphenylboronic acid with various aryl and heteroaryl chlorides. Given the electronic properties and steric hindrance of this particular boronic acid, careful selection of the catalytic system is crucial for achieving high yields. Aryl chlorides, being less reactive than their bromide or iodide counterparts, often necessitate the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step in the catalytic cycle.[1][2]

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[1][3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Components and Conditions

The successful cross-coupling of 4-Chloro-2-isopropoxyphenylboronic acid with aryl chlorides is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are tables summarizing various successful systems for similar sterically hindered and electron-rich substrates.

Table 1: Recommended Palladium Catalysts and Ligands

| Catalyst Precursor | Ligand | Key Features |

| Pd(OAc)₂ | SPhos, RuPhos, or other Buchwald ligands | Highly effective for sterically hindered and electron-rich aryl chlorides.[4] |

| Pd₂(dba)₃ | P(t-Bu)₃ | Versatile catalyst system for a broad range of aryl chlorides at room temperature.[5] |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A common and effective catalyst system for a variety of cross-coupling reactions. |

| Palladacycles | Various phosphine or NHC ligands | Often show high activity and stability, allowing for low catalyst loadings.[3] |

Table 2: Recommended Bases and Solvents

| Base | Solvent(s) | Notes |

| K₃PO₄ | Toluene, Dioxane, THF | A strong base often effective for challenging couplings. |

| K₂CO₃ | Dioxane/Water, Toluene/Water, Acetonitrile/Water | A common and cost-effective base, often used in aqueous mixtures.[4][6] |

| Cs₂CO₃ | Dioxane, Toluene | A highly effective but more expensive base, particularly for difficult substrates. |

| NaOtBu | Isopropanol | Can be effective for some systems at room temperature. |

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific aryl chloride coupling partners.

Materials and Reagents:

-

4-Chloro-2-isopropoxyphenylboronic acid

-

Aryl chloride (coupling partner)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

Degassed water (if using an aqueous system)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating plate or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add 4-Chloro-2-isopropoxyphenylboronic acid (1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent via syringe to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent (the aryl chloride).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating, or higher for microwave irradiation) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data from Literature for Similar Couplings

The following table provides examples of reaction conditions and yields for the Suzuki-Miyaura coupling of aryl chlorides with structurally related arylboronic acids. This data can serve as a starting point for optimizing the reaction with 4-Chloro-2-isopropoxyphenylboronic acid.

Table 3: Exemplary Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |

| 2-Chlorotoluene | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (3) | Dioxane | 80 | 12 | 88 |

| 4-Chlorobenzonitrile | 2,6-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 24 | 75 |

| 1-Chloro-4-(trifluoromethyl)benzene | 2-Isopropoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 16 | 92 |

Troubleshooting and Safety Precautions

-

Low Yields: If the reaction yield is low, consider increasing the catalyst and/or ligand loading, using a stronger base, or increasing the reaction temperature and time. Screening different ligands and solvents can also be beneficial. Deactivation of the catalyst can occur, so ensuring a strictly inert atmosphere is crucial.

-

Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl chloride. Using the appropriate stoichiometry and a well-chosen catalytic system can minimize these.[5]

-

Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Solvents like dioxane and toluene are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for 4-Chloro-2-isopropoxyphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-isopropoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often privileged scaffolds in biologically active molecules. The specific substitution pattern of this boronic acid—a chloro group at the 4-position and an isopropoxy group at the 2-position—offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of target compounds.

This document provides detailed application notes and protocols for the use of 4-Chloro-2-isopropoxyphenylboronic acid in the synthesis of kinase inhibitors, using the preparation of the Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib, as a representative example. ALK is a validated therapeutic target in certain types of cancer, including non-small cell lung cancer (NSCLC).[1][2][3]

Application: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A critical application of substituted phenylboronic acids, analogous to 4-Chloro-2-isopropoxyphenylboronic acid, is in the synthesis of potent and selective kinase inhibitors. Ceritinib (LDK378) is a second-generation ALK inhibitor approved for the treatment of ALK-positive metastatic NSCLC.[1][2] The core structure of Ceritinib is assembled via a Suzuki-Miyaura coupling reaction between a functionalized pyrimidine and a substituted phenylboronic acid derivative.

While the exact 4-Chloro-2-isopropoxyphenylboronic acid is not used in the most cited syntheses of Ceritinib, a closely related analog, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylboronic acid , is a key intermediate. The protocols and principles outlined below are directly applicable to 4-Chloro-2-isopropoxyphenylboronic acid for the synthesis of similar kinase inhibitor scaffolds.

Logical Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor like Ceritinib using a substituted phenylboronic acid typically follows a convergent approach where two key fragments are synthesized separately and then coupled together in a pivotal Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of Ceritinib and can be adapted for 4-Chloro-2-isopropoxyphenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Ceritinib Analog

This protocol describes the palladium-catalyzed cross-coupling of a pyrimidine derivative with a phenylboronic acid.

Materials:

-

5-chloro-N2-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (or a similar halogenated pyrimidine intermediate)

-

4-Chloro-2-isopropoxyphenylboronic acid (or its boronate ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a reaction vessel, add the halogenated pyrimidine (1.0 eq), 4-Chloro-2-isopropoxyphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 3:1 to 4:1 ratio).

-

Add the palladium catalyst (0.05-0.10 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 2-12 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Expected Yields:

Yields for Suzuki-Miyaura coupling reactions are typically in the range of 60-95%, depending on the specific substrates, catalyst, and reaction conditions. For the synthesis of Ceritinib intermediates, yields are often reported in the higher end of this range.

Signaling Pathway Targeted by Ceritinib

Ceritinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives downstream signaling pathways that promote cell proliferation and survival. Ceritinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling molecules.

Quantitative Data

The following table summarizes the biological activity of Ceritinib, a product synthesized using a phenylboronic acid derivative analogous to 4-Chloro-2-isopropoxyphenylboronic acid. This data highlights the therapeutic potential of molecules synthesized using this class of reagents.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (nM) | Reference |

| Ceritinib (LDK378) | ALK | 0.2 | H2228 (NSCLC) | 25 | [4] |

| ALK L1196M | 0.5 | Ba/F3 | 45 | [4] | |

| ALK G1269A | 0.4 | Ba/F3 | 38 | [4] | |

| IGF-1R | 8 | - | - | [4] | |

| InsR | 7 | - | - | [4] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.

Conclusion

4-Chloro-2-isopropoxyphenylboronic acid is a valuable reagent for medicinal chemists, particularly for the synthesis of kinase inhibitors and other biologically active molecules through Suzuki-Miyaura cross-coupling reactions. The protocols and data presented, exemplified by the synthesis and activity of the ALK inhibitor Ceritinib, demonstrate the utility of this class of boronic acids in drug discovery and development. Researchers can adapt these methodologies to incorporate 4-Chloro-2-isopropoxyphenylboronic acid into their synthetic strategies to create novel compounds with desired pharmacological properties.

References

- 1. medkoo.com [medkoo.com]

- 2. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Development of anaplastic lymphoma kinase (ALK) small-molecule inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Chloro-2-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel benzofuran derivative, a privileged heterocyclic scaffold in medicinal chemistry, utilizing 4-Chloro-2-isopropoxyphenylboronic acid as a key building block. The described methodology is based on the widely applicable Suzuki-Miyaura cross-coupling reaction.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the benzofuran core is of particular interest due to its presence in numerous natural products and synthetic drugs exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities[1][2]. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl and heteroaryl structures[3][4][5][6]. This protocol details the synthesis of 2-(4-Chloro-2-isopropoxyphenyl)benzofuran, a novel compound with potential applications in drug discovery programs. 4-Chloro-2-isopropoxyphenylboronic acid serves as the arylating agent, demonstrating its utility in the construction of complex molecular architectures.

General Reaction Scheme

The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-Chloro-2-isopropoxyphenylboronic acid and a suitable benzofuran precursor, in this case, 2-bromobenzofuran.

DOT Script for the General Reaction Scheme: